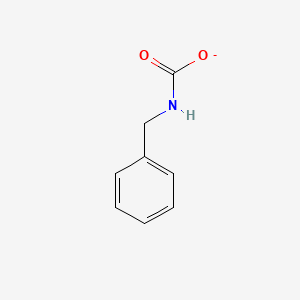

N-benzylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzylcarbamate is a useful research compound. Its molecular formula is C8H8NO2- and its molecular weight is 150.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

N-benzylcarbamate as a Synthetic Intermediate

This compound serves as a valuable synthon in organic synthesis, particularly in the preparation of amides and hydroxamic acids. Its utility stems from its stability and ability to undergo various transformations.

- Transcarbamation and Amidation : A recent study demonstrated an efficient method for transcarbamation using this compound in primary alcohols, yielding amides with moderate to good yields (75-81%) under mild conditions using potassium carbonate . This method highlights the compound's role in facilitating the formation of peptide bond surrogates, which is crucial in drug discovery.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Transcarbamation | K2CO3, Primary Alcohols | 75-81 |

| Amidation | K2CO3, Isopropyl Alcohol | 71-81 |

Inhibition of Cholinesterase Enzymes

This compound derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.

- In vitro Studies : A series of benzene-based carbamates were synthesized and evaluated for their inhibitory activity against AChE and BChE. Some derivatives exhibited significantly higher inhibitory potency compared to traditional inhibitors, demonstrating potential for therapeutic applications . For instance, one compound showed an IC50 value of 5.51 µM against BChE, indicating a promising lead for further development.

| Compound ID | IC50 (µM) | Enzyme Target |

|---|---|---|

| 23 | 5.51 | BChE |

| 32 | 32.01 | AChE |

Mechanistic Studies

Reaction Mechanisms Involving this compound

The mechanistic pathways involving this compound have been explored through various studies. For example, its condensation with glyoxal has been investigated to form new derivatives with potential biological activity . This reaction highlights the compound's ability to participate in complex synthetic pathways leading to novel molecular architectures.

Case Studies

Case Study: Synthesis of Hydroxamic Acids

In a study focused on the synthesis of hydroxamic acids from this compound, researchers demonstrated that this compound could be transformed into functionalized derivatives with potential anticancer properties. The synthesis involved alkylation reactions that produced various hydroxamic acid derivatives, which were subsequently evaluated for their biological activity against cancer cell lines .

Properties

Molecular Formula |

C8H8NO2- |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

N-benzylcarbamate |

InChI |

InChI=1S/C8H9NO2/c10-8(11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)/p-1 |

InChI Key |

RRIWSQXXBIFKQM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.